![molecular formula C15H18N4O3S B2433512 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide CAS No. 350613-26-2](/img/structure/B2433512.png)

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

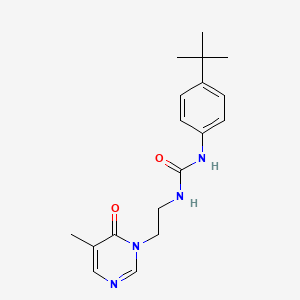

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide, commonly known as MPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPB is a sulfonamide derivative that has been shown to possess a wide range of biological activities, making it a promising candidate for use in drug discovery and development.

Scientific Research Applications

Antifungal Activity

The synthesized N-(4-(N’-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle have demonstrated antifungal properties. At a concentration of 50 μg/mL, these compounds exhibited significant antifungal activity against several fungi. Notably, compound 5f displayed 83.2% inhibition against Physalospora piricola, while compound 5d showed herbicidal activity (86.0%) against the root of rape (Brassica campestris) .

Herbicidal Properties

Compound 5d, derived from N-(4-(N’-substituted sulfamoyl)phenyl)myrtenamides, exhibited herbicidal activity. Specifically, it effectively inhibited the growth of Brassica campestris roots at a concentration of 100 μg/mL .

Antimicrobial Activity

Sulfonamides, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)sulfamoyl)benzamide, have been evaluated for antimicrobial activity. These compounds showed effectiveness against Gram-positive bacteria, yeast, and mold strains .

Anticancer Potential

While specific studies on N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide are limited, its structural features suggest potential anticancer properties. Amide derivatives have been explored in the context of antitumor activities, and modifications to this compound may enhance its bioactivity .

Insecticidal and Repellent Effects

Myrtenal-based derivatives, related to the synthesis of N-(4-(N’-substituted sulfamoyl)phenyl)myrtenamides, have displayed insecticidal and mosquito repellent properties. Structural modifications could further optimize these effects .

Broad Spectrum of Biological Activities

Sulfonamide derivatives, including N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, exhibit diverse biological activities. These range from antibacterial effects to agonist, antihypertensive, and HIV-1 protease inhibitor activities. The combination of sulfonamide and amide moieties in our compound opens up exciting possibilities for novel pharmacological applications .

properties

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-3-4-14(20)18-12-5-7-13(8-6-12)23(21,22)19-15-16-10-9-11(2)17-15/h5-10H,3-4H2,1-2H3,(H,18,20)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCPGLWPVGCKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-7-(thiophen-2-yl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433431.png)

![2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2433434.png)

![1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine](/img/structure/B2433435.png)

![Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2433436.png)

![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2433451.png)